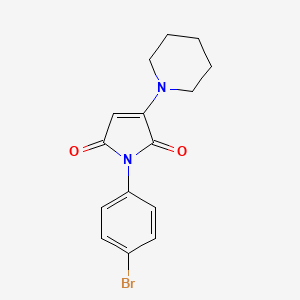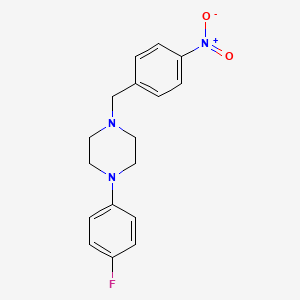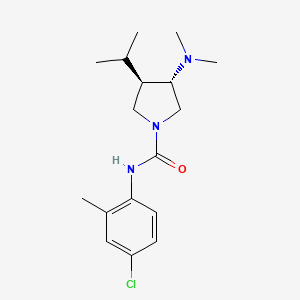
1-(4-bromophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from readily available starting materials. For example, enaminones such as 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogs can be synthesized through reactions involving bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, leading to the formation of hydrogen-bonded rings and centrosymmetric dimers (Balderson et al., 2007). Similar approaches can be adapted for the synthesis of 1-(4-bromophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione, focusing on key functional group interconversions and cyclization reactions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of hydrogen bonding, weak C-H...Br interactions, and additional weak interactions like Br...O, C-H...π, and C-H...O, which stabilize the crystal structure. The detailed analysis reveals the importance of these interactions in dictating the conformation and packing of molecules in the solid state, as seen in the crystal structures of related compounds (Balderson et al., 2007).
Chemical Reactions and Properties
Compounds like 1-(4-bromophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione undergo various chemical reactions due to the presence of reactive functional groups. These reactions include nucleophilic substitutions at the bromophenyl moiety, additions to the carbonyl group, and cyclization reactions leading to the formation of heterocyclic structures. The reactivity can be further modulated by substituents on the piperidine and pyrrole rings.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and intermolecular interactions. For instance, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione derivatives in various solvents and their temperature dependence provide insights into the intermolecular forces at play, which can be extrapolated to understand the physical properties of 1-(4-bromophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione (Li et al., 2019).
properties
IUPAC Name |
1-(4-bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJKQMOBWSEAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[6-(3-methyl-3-phenylpiperidin-1-yl)pyrazin-2-yl]carbonyl}morpholine](/img/structure/B5654464.png)
![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)
![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)
![3-[(3R*,4S*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5654505.png)

![2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)
![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)
![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)


![2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)

